Methyl potassium oxalate
Overview
Description
Methyl potassium oxalate is a chemical compound with the molecular formula C3H3KO4 . It is also known by other names such as Potassium 2-methoxy-2-oxoacetate and potassium methyl oxalate .
Molecular Structure Analysis
The molecular structure of Methyl potassium oxalate includes a potassium ion (K+) and a 2-methoxy-2-oxoacetate ion (C3H3O4-) . The InChI key for this compound is SJNHYWHFXPPTJJ-UHFFFAOYSA-M .
Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl potassium oxalate include a molecular weight of 142.15 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .
Scientific Research Applications
Dentine Sensitivity Reduction and Dental Applications
Methyl potassium oxalate has been explored for its effects on dental health, particularly in reducing dentine sensitivity and enhancing the durability of resin-bonded interfaces. Studies have shown that potassium oxalate can effectively reduce the immediate permeability of resin-bonded dentin. However, its long-term effects on the durability of these bonds may be compromised, indicating that while beneficial for immediate sensitivity reduction, its impact on long-term dental restoration stability needs further evaluation (Silva et al., 2010). Additionally, other studies have focused on the efficacy of potassium oxalate in desensitizing treatments, suggesting its potential in dental applications for managing dentin hypersensitivity (Pillon et al., 2004).
Environmental and Material Science
The environmental applications of methyl potassium oxalate include its role in water treatment processes. Specifically, it has been investigated for its ability to activate carbon from various sources, demonstrating significant potential in dye removal and water purification efforts. For instance, potassium oxalate activated carbon derived from kenaf core has shown excellent adsorption capabilities, indicating its utility in environmental remediation and water treatment technologies (Chen et al., 2013). This research underscores the broader applicability of methyl potassium oxalate beyond its biomedical uses, highlighting its significance in addressing environmental challenges.
Chemical Synthesis and Applications
In the realm of chemical synthesis, methyl potassium oxalate serves as a crucial reagent, facilitating various organic transformations. Its role in the palladium-catalyzed decarboxylative ortho-ethoxycarbonylation of O-methyl ketoximes and 2-arylpyridines exemplifies its utility in organic chemistry, offering a pathway to introduce ester groups in a range of substrates. Such chemical processes underscore the versatility of methyl potassium oxalate as a reagent, enabling the development of novel compounds and materials with potential applications across diverse fields (Li & Wang, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
potassium;2-methoxy-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4.K/c1-7-3(6)2(4)5;/h1H3,(H,4,5);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNHYWHFXPPTJJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3KO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl potassium oxalate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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